

Ethyl picolinimidate chemical properties

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Compound of Interest

Compound Name: Ethyl picolinimidate

CAS No.: 41050-95-7

Cat. No.: B1601341

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An In-Depth Technical Guide to the Chemical Properties and Applications of **Ethyl Picolinimidate**

Executive Summary

Ethyl picolinimidate, a pyridine-containing imidate ester, represents a highly versatile and reactive intermediate in modern organic synthesis. Its unique structural combination of a pyridine ring, a common pharmacophore in medicinal chemistry, and a reactive imidate functional group makes it a valuable building block for the construction of complex heterocyclic systems and novel bioactive molecules. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of **ethyl picolinimidate**, with a focus on its utility for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven protocols for its synthesis and handling, and explore its potential in the synthesis of nitrogen-containing heterocycles, which are central to numerous therapeutic agents.

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. **Ethyl picolinimidate** is a colorless to pale yellow

liquid characterized by a pyridine-like odor.[1] Its identity and key physicochemical properties are summarized below.

Identifier	Value	Reference
IUPAC Name	ethyl pyridine-2-carboximidate	[2]
CAS Number	41050-95-7	[1][2]
Molecular Formula	C ₈ H ₁₀ N ₂ O	[1][2]
Molecular Weight	150.18 g/mol	[2][3]
Canonical SMILES	CCOC(=N)C1=CC=CC=N1	[2]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	181-183 °C	[1]
Density	~1.10 g/cm ³	[1]
Solubility	Soluble in ethanol and dimethylformamide	[1]
Storage	2-8 °C, sealed in a dry environment	[1][3][4]
LogP	1.543	[3]
Hydrogen Bond Donors	1	[3]
Hydrogen Bond Acceptors	3	[3]

Table 1: Chemical Identifiers and Physicochemical Properties of **Ethyl Picolinimidate**.

Synthesis and Characterization

The reliable synthesis and unambiguous characterization of starting materials are critical for reproducible and successful research outcomes. **Ethyl picolinimidate** is most commonly prepared via the Pinner reaction, a classic acid-catalyzed reaction between a nitrile and an alcohol.

Synthesis via the Pinner Reaction

The Pinner reaction provides a direct and efficient route to imidate hydrochlorides, which are then neutralized to yield the free imidate. The causality behind this choice of methodology lies in its high efficiency and the ready availability of the starting materials: 2-cyanopyridine and anhydrous ethanol. The reaction proceeds through the protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by the alcohol.

Caption: Pinner reaction workflow for **ethyl picolinimidate** synthesis.

Protocol 1: Laboratory-Scale Synthesis of Ethyl Picolinimidate

This protocol describes a self-validating system where reaction progress can be monitored, and product purity is confirmed by standard analytical techniques.

Materials:

- 2-Cyanopyridine
- Anhydrous Ethanol (EtOH)
- Anhydrous Diethyl Ether
- Hydrogen Chloride (gas)
- Sodium Carbonate (Na_2CO_3) or other suitable base
- Anhydrous Magnesium Sulfate (MgSO_4)
- Round-bottom flask with a stir bar
- Gas dispersion tube
- Drying tube (CaCl_2)
- Ice bath

Methodology:

- **Reaction Setup (Anhydrous Conditions are Crucial):** Equip a flame-dried round-bottom flask with a magnetic stir bar and a drying tube. Dissolve 2-cyanopyridine (1 equivalent) in a minimal amount of anhydrous ethanol (~3-4 equivalents) and an excess of anhydrous diethyl ether. The ether is used as a solvent in which the resulting imidate hydrochloride salt is insoluble, allowing for its precipitation and easy isolation.
- **Acidification:** Cool the solution in an ice bath to 0 °C. Bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is exothermic; maintaining a low temperature is essential to prevent side reactions.
- **Formation of Imidate Hydrochloride:** Continue the HCl addition until the solution is saturated. The **ethyl picolinimidate** hydrochloride will precipitate as a white solid. Seal the flask and allow it to stand at 0-4 °C for 12-24 hours to ensure complete precipitation.
- **Isolation of the Salt:** Collect the precipitate by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials and excess HCl. Dry the salt under a vacuum.
- **Neutralization (Free Base Formation):** Suspend the collected imidate hydrochloride salt in a biphasic mixture of a suitable organic solvent (e.g., dichloromethane or ether) and a cold, saturated aqueous solution of sodium carbonate. Stir vigorously until all the solid has dissolved and the aqueous layer is basic.
- **Extraction and Purification:** Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield **ethyl picolinimidate** as a liquid. Further purification can be achieved by vacuum distillation if necessary.

Spectroscopic Characterization

Confirming the structure of the synthesized product is a non-negotiable step. The following are the expected spectroscopic signatures for **ethyl picolinimidate**.

Technique	Expected Observations
^1H NMR	Signals corresponding to the ethyl group (a triplet and a quartet), distinct aromatic protons of the pyridine ring, and a broad singlet for the N-H proton of the imine.
^{13}C NMR	Resonances for the ethyl carbons, the four unique aromatic carbons of the pyridine ring, and the characteristic imidate carbon (C=N) signal, typically in the 160-170 ppm range.
IR Spectroscopy	A strong C=N stretching vibration around 1650 cm^{-1} , C-O stretching, and characteristic aromatic C-H and C=C/C=N ring stretches. The presence of a broad N-H stretch around 3300 cm^{-1} is also expected.
Mass Spectrometry	The molecular ion peak $[\text{M}]^+$ or the protonated molecular ion peak $[\text{M}+\text{H}]^+$ corresponding to the calculated exact mass (150.0793). ^[3]

Table 2: Expected Spectroscopic Data for Structural Elucidation of **Ethyl Picolinimidate**.

Chemical Reactivity and Mechanistic Insights

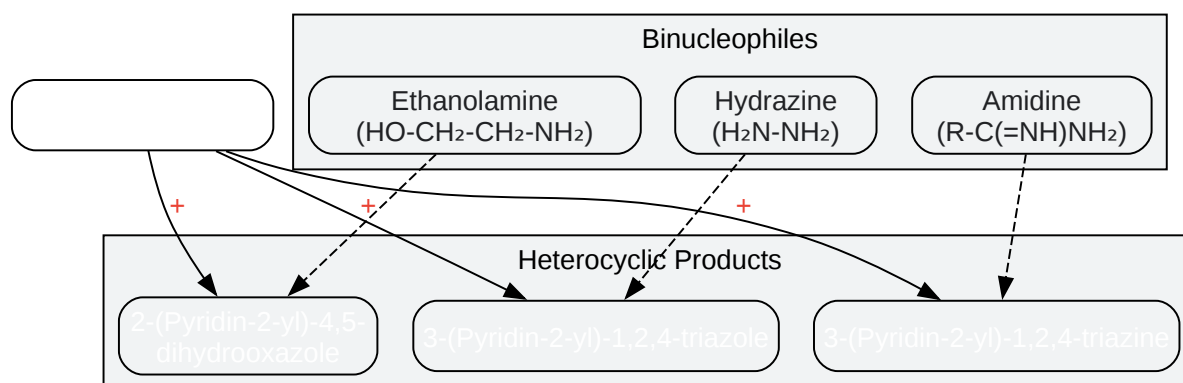
The synthetic utility of **ethyl picolinimidate** stems from the electrophilic nature of the imidate carbon, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its role as a precursor to more complex molecular architectures.

Hydrolysis

In the presence of water, particularly under acidic or basic conditions, **ethyl picolinimidate** will hydrolyze. The mechanism involves the nucleophilic attack of water on the imidate carbon, followed by proton transfer and elimination of ammonia to yield the corresponding ester, ethyl picolinate. This is a critical consideration for its handling and storage; exposure to moisture will lead to degradation of the material.

Reactions with Nucleophiles: A Gateway to Heterocycles

The most significant application of **ethyl picolinimidate** is its reaction with binucleophiles to construct five- or six-membered heterocyclic rings. The choice of nucleophile dictates the resulting heterocyclic core, providing a modular approach to chemical library synthesis.



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Caption: Synthesis of heterocycles from **ethyl picolinimidate**.

This reactivity is foundational to its use in drug discovery. For instance, the reaction with ethanolamine yields pyridyl-oxazolines, a structural motif found in various ligands and catalysts. [3] Similarly, reactions with hydrazines or amidines can lead to the formation of triazoles and triazines, respectively, which are privileged structures in medicinal chemistry.

Applications in Drug Development and Organic Synthesis

The pyridine nucleus is a ubiquitous feature in pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile. **Ethyl picolinimidate** serves as a valuable reagent to introduce the pyridyl group into larger molecules under relatively mild conditions.

- **Scaffold Synthesis:** As demonstrated, its primary role is as a C-N-O or C-N-N synthon for building heterocycles. These scaffolds form the core of many drug candidates.
- **Bioisosteric Replacement:** The imidate functionality can be considered a bioisostere of an ester or amide group, offering a different profile of hydrogen bonding capability, lipophilicity, and metabolic stability. Replacing a traditional ester with an imidate linkage can be a strategic move in lead optimization to improve drug-like properties.
- **Intermediate for Agrochemicals:** It has been noted for its use in synthesizing plant growth regulators.[1]

While direct incorporation into a final drug product is rare, its importance lies in the efficient and modular synthesis of the complex heterocyclic systems that are central to modern drug design.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. **Ethyl picolinimidate** is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Information

The compound is classified with multiple hazards according to the Globally Harmonized System (GHS).[2]

Hazard Code	Hazard Statement	Class
H302	Harmful if swallowed	Acute Toxicity, Oral (Cat. 4)
H312	Harmful in contact with skin	Acute Toxicity, Dermal (Cat. 4)
H332	Harmful if inhaled	Acute Toxicity, Inhalation (Cat. 4)
H315	Causes skin irritation	Skin Irritation (Cat. 2)
H319	Causes serious eye irritation	Eye Irritation (Cat. 2)
H335	May cause respiratory irritation	STOT SE (Cat. 3)

Table 3: GHS Hazard Summary for **Ethyl Picolinimidate**. [2]

Protocol 2: Safe Handling and Storage Procedures

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles or a face shield.
- Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and full-length trousers.
- Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[5]

Handling:

- Avoid contact with skin, eyes, and clothing.[6][7]
- Avoid inhalation of vapor or mist.[6][7]
- Keep away from moisture and incompatible materials such as strong oxidizing agents.[6]
- Use spark-proof tools and ground all equipment when handling larger quantities.[8]

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7]
- The recommended storage temperature is between 2-8 °C.[1][3][4]
- Store away from heat, sparks, and open flames.[9]

Conclusion

Ethyl picolinimidate is more than a simple chemical; it is an enabling tool for chemical innovation. Its predictable reactivity, rooted in the electrophilicity of the imidate carbon, provides a reliable and versatile platform for the synthesis of diverse, nitrogen-containing heterocycles. For scientists in drug discovery and materials science, mastering the chemistry of intermediates like **ethyl picolinimidate** is fundamental to constructing the novel molecular architectures that drive scientific progress. By understanding its properties, synthesis, and

reactivity, researchers can fully leverage its potential as a strategic building block in their synthetic endeavors.

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